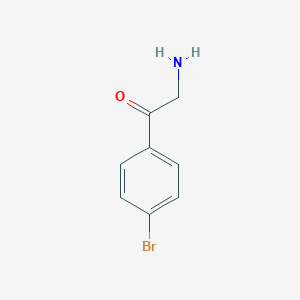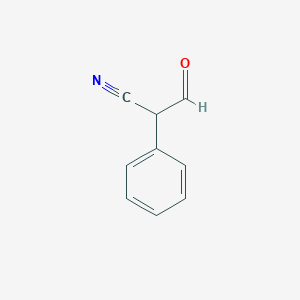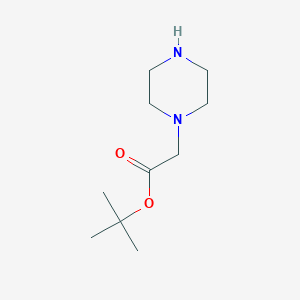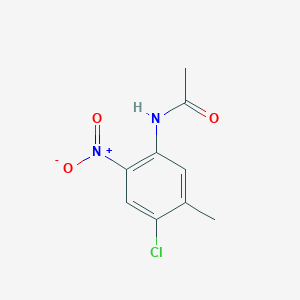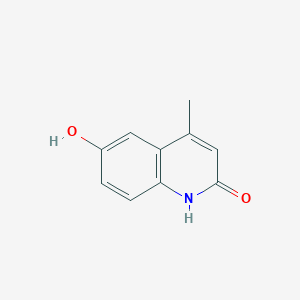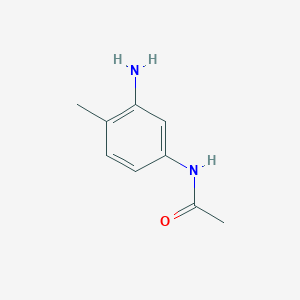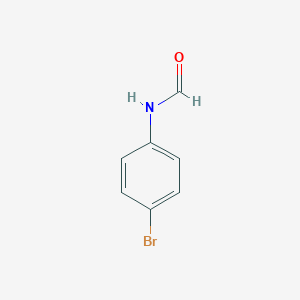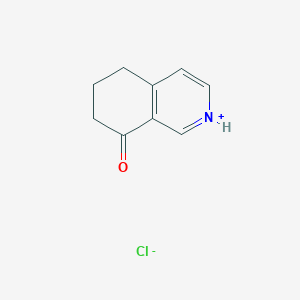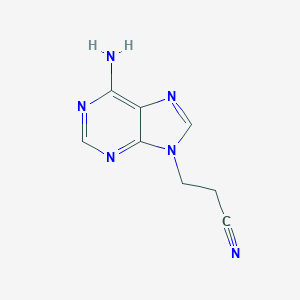
3-(6-Amino-9h-purin-9-yl)propanenitrile
Overview
Description
“3-(6-Amino-9h-purin-9-yl)propanenitrile” is a compound that belongs to the class of organic compounds known as 6-aminopurines . These are purines that carry an amino group at position 6 . Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular formula of “3-(6-Amino-9h-purin-9-yl)propanenitrile” is C8H9N5O2 . It has an average mass of 207.189 Da and a monoisotopic mass of 207.075623 Da .Scientific Research Applications
1. Electrochemical Polymerization and Spectro-Electrochemical Behavior
A study by Elamin, Hashim, and Mohammed (2021) explored the electrochemical polymerization of 3-(9H-carbazol-9-yl)propanenitrile. They investigated its spectro-electrochemical behavior, analyzing its structural properties through nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy. This research has implications for the development of electrically active polymers with potential applications in various scientific fields (Elamin, Hashim, & Mohammed, 2021).
2. Synthesis of Purine Derivatives
Mishnev et al. (1979) focused on synthesizing 6-substituted purine derivatives, including structures similar to 3-(6-Amino-9h-purin-9-yl)propanenitrile. They examined the molecular configurations of these compounds using NMR and IR spectroscopy, contributing to the field of heterocyclic compound synthesis (Mishnev et al., 1979).
3. Catalytic Hydrogenation and Derivative Synthesis
Research by Hamamichi and Miyasaka (1990) involved the catalytic hydrogenation of related compounds, leading to the synthesis of various purine derivatives. This study provides insight into the chemical processes useful for creating novel compounds with potential scientific applications (Hamamichi & Miyasaka, 1990).
4. Antibacterial and Antifungal Activities of Purine Derivatives
Behbehani et al. (2011) explored the antimicrobial properties of 2-arylhydrazononitriles, including derivatives similar to 3-(6-Amino-9h-purin-9-yl)propanenitrile. Their study highlights the potential use of these compounds in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
5. Synthesis and Properties of Polyfunctionalized Nicotinonitriles
Hussein, El Guesmi, and Ahmed (2019) conducted research on the synthesis of polyfunctionalized nicotinonitriles, examining their photophysical properties. This study contributes to the understanding of how such compounds can be used in material science applications (Hussein, El Guesmi, & Ahmed, 2019).
properties
IUPAC Name |
3-(6-aminopurin-9-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6/c9-2-1-3-14-5-13-6-7(10)11-4-12-8(6)14/h4-5H,1,3H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGWZBUXNQNKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292019 | |
| Record name | 3-(6-amino-9h-purin-9-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Amino-9h-purin-9-yl)propanenitrile | |
CAS RN |
4244-45-5 | |
| Record name | NSC79668 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(6-amino-9h-purin-9-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


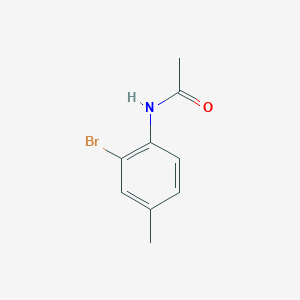
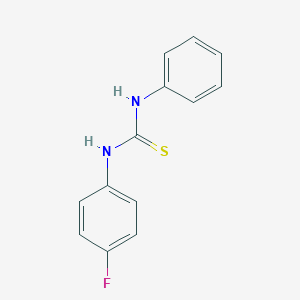


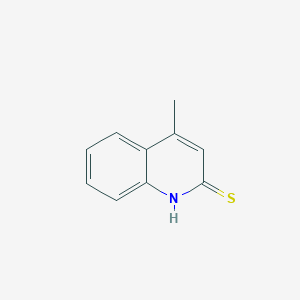
![4-[4-(Dimethylamino)styryl]pyridine](/img/structure/B181050.png)
